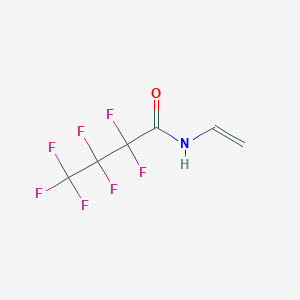

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide

Descripción

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide (systematic name: N-(3,5-dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated pyridinyl amide compound synthesized for its insecticidal and repellent properties against anopheline mosquitoes . Its structure features a heptafluorobutane backbone linked to a 3,5-dichloropyridin-4-yl group via an amide bond. The high fluorine content enhances its volatility and stability, making it effective in vapor-phase applications .

Propiedades

IUPAC Name |

N-ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F7NO/c1-2-14-3(15)4(7,8)5(9,10)6(11,12)13/h2H,1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIGKIFAFQPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292455 | |

| Record name | N-Vinylperfluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-32-3 | |

| Record name | NSC82754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vinylperfluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid derivatives with ethenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or lithium aluminum hydride.

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alkanes or partially reduced intermediates.

Substitution: Compounds with various functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.

Mecanismo De Acción

The mechanism by which n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide exerts its effects is largely dependent on its chemical structure. The vinyl group allows for polymerization reactions, while the fluorinated backbone provides stability and resistance to degradation. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biological or chemical effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Pyridinyl Amides

Compound 1: N-(3,5-dichloropyridin-4-yl)-2,2,3,3,3-pentafluoropropanamide

- Structural Difference : Shorter fluorinated chain (pentafluoropropane vs. heptafluorobutane).

- Activity: Exhibits lower vapor-phase repellency (50% effective concentration, EC₅₀: 0.45 μg/cm³) compared to n-Ethenyl-heptafluorobutanamide (EC₅₀: 0.20 μg/cm³) against Anopheles gambiae .

- Stability : Reduced fluorine content correlates with faster degradation under UV light .

Compound 2: N-[2-(diethylamino)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide

- Structural Difference: Substitution of the pyridinyl group with a diethylaminoethyl moiety.

DEHFBA (N,N-di(2-ethylhexyl)-2,2,3,3,4,4,4-heptafluorobutanamide)

- Application : Uranium extraction from nitric acid media.

- Performance: Superior extraction efficiency (distribution ratio $ D{U} $: 12.5 at 3 M HNO₃) compared to non-fluorinated analogs like DEHBA ($ D{U} $: 4.2) and TBP ($ D_{U} $: 1.8) .

- Stability : Enhanced irradiation resistance due to fluorine’s electron-withdrawing effects .

N-(3-Chlorophenyl)-N-(heptafluorobutanoyl)-heptafluorobutanamide

Data Tables

Table 1: Key Properties of Selected Heptafluorobutanamides

Research Findings and Trends

- Fluorine Impact : Increasing fluorine atoms improves volatility and target interaction (e.g., n-Ethenyl-heptafluorobutanamide vs. Compound 1) but may reduce solubility in polar media .

- Structural Flexibility : Substituting the pyridinyl group with bulkier moieties (e.g., benzothiazole) reduces vapor-phase efficacy but enhances thermal stability .

- Industrial vs. Biological Use : Heptafluorobutanamides with alkyl chains (e.g., DEHFBA) excel in metal extraction, while aromatic derivatives dominate in pest control .

Actividad Biológica

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a heptafluorobutanamide backbone with an ethenyl group. The presence of multiple fluorine atoms enhances its lipophilicity and stability against metabolic degradation. These properties may contribute to its biological activity by influencing interactions with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial and antifungal properties. This is attributed to their ability to disrupt microbial membranes and interfere with metabolic pathways .

- Neuroprotective Effects : Some related fluorinated compounds have demonstrated neuroprotective activity by enhancing cell survival rates in neurotoxic environments. This suggests that this compound may have similar effects .

The mechanism of action for this compound is hypothesized to involve:

- Electrophilic Aromatic Substitution : The ethenyl group can engage in electrophilic substitution reactions with various nucleophiles within biological systems.

- Reactivity of the Aldehyde Group : If the compound undergoes transformations leading to aldehyde formation, it could participate in nucleophilic addition reactions that modify cellular components.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various fluorinated compounds against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| n-Ethenyl-2,2... | E. coli | 5 |

| n-Ethenyl-2,2... | S. aureus | 10 |

Case Study 2: Neuroprotective Activity

In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in enhanced cell viability compared to untreated controls. The compound improved survival rates from approximately 50% in control groups to over 70% at optimal concentrations.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 50 |

| 10 | 65 |

| 20 | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.